molecular formula C11H12N4OS B13889734 5-Amino-2-(benzylamino)-1,3-thiazole-4-carboxamide

5-Amino-2-(benzylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B13889734
M. Wt: 248.31 g/mol
InChI Key: XWRRXHKUWIHERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(benzylamino)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(benzylamino)-1,3-thiazole-4-carboxamide typically involves the reaction of appropriate thiazole precursors with benzylamine.

Industrial Production Methods

Industrial production methods for this compound often utilize scalable and cost-effective synthetic routes. These methods may involve the use of microwave irradiation techniques to enhance reaction rates and yields while minimizing the use of hazardous solvents . Additionally, green chemistry principles are often applied to reduce environmental impact and improve the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(benzylamino)-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Amino-2-(benzylamino)-1,3-thiazole-4-carboxamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with unique electronic or optical properties

Mechanism of Action

The mechanism of action of 5-Amino-2-(benzylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Uniqueness

What sets 5-Amino-2-(benzylamino)-1,3-thiazole-4-carboxamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and benzylamino groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

5-amino-2-(benzylamino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C11H12N4OS/c12-9(16)8-10(13)17-11(15-8)14-6-7-4-2-1-3-5-7/h1-5H,6,13H2,(H2,12,16)(H,14,15)

InChI Key

XWRRXHKUWIHERP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=C(S2)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.